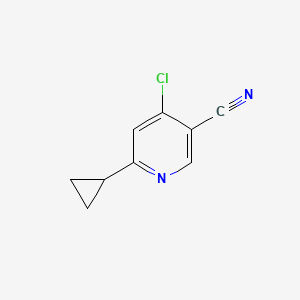
4-Chloro-6-cyclopropylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-cyclopropylpyridine-3-carbonitrile is an organic compound with the molecular formula C9H7ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group at the 4th position, a cyclopropyl group at the 6th position, and a carbonitrile group at the 3rd position on the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyclopropylpyridine-3-carbonitrile typically involves the chlorination of 6-cyclopropylpyridine-3-carbonitrile. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-cyclopropylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and bases (sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, catalytic hydrogenation), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
It appears that "4-Chloro-6-cyclopropylpyridine-3-carbonitrile" is a chemical compound with potential applications in various scientific research fields. Here's what the search results suggest:
Chemical Information
- The compound is also known by its Chemical Abstracts Service (CAS) registry number 2756704-62-6 .
- One search result provides the chemical structure as N#CC1=CN=C(C2CC2)C=C1Cl .
Possible Applications
While the search results do not explicitly detail the applications of "this compound," they do point to areas where similar compounds are used:
- Synthesis of other compounds: The provided documents mention the use of similar compounds in the preparation of various chemical compounds. For example, 4-chloro-7-methoxyquinoline-6-carboxamide is synthesized from its acid . "4-Chloro-6-cyclopropylpyridine-3-carbaldehyde" (CID 172217778) is another similar compound .
- Medicinal chemistry: Heterocyclic compounds, which have a ring-like structure including heteroatoms, have medicinal importance . Pyrimidine derivatives, for instance, exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities .
- Drug design: Trisubstituted pyrimidine-containing drugs have been found to be effective antibacterials .
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-cyclopropylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-6-cyclopropylpyridine-3-carbonitrile
- 3-Chloro-6-cyclopropylpyridine-3-carbonitrile
- 4-Chloro-5-cyclopropylpyridine-3-carbonitrile
Comparison
4-Chloro-6-cyclopropylpyridine-3-carbonitrile is unique due to the specific positioning of the chloro, cyclopropyl, and carbonitrile groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties compared to its isomers. For example, the position of the chloro group can significantly influence the compound’s reactivity and interaction with biological targets .
Propiedades
Fórmula molecular |
C9H7ClN2 |
|---|---|
Peso molecular |
178.62 g/mol |
Nombre IUPAC |
4-chloro-6-cyclopropylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-9(6-1-2-6)12-5-7(8)4-11/h3,5-6H,1-2H2 |
Clave InChI |
SYUWXQGPGBARHS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC=C(C(=C2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















